1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole
Description
1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring attached to the pyrazole nitrogen. Pyrazole derivatives are widely studied for their versatility in chemical modifications, particularly via C–H bond activation .
Properties
Molecular Formula |
C9H6BrFN2 |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)pyrazole |
InChI |
InChI=1S/C9H6BrFN2/c10-8-3-2-7(11)6-9(8)13-5-1-4-12-13/h1-6H |
InChI Key |
UKSLFXOOVSPPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The electronic and steric profiles of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
- Lipophilicity (LogP) :
- Thermal Stability : Neopentyl or cyclohexyl substituents (e.g., 1-(4-methoxy-2-neopentylphenyl)-1H-pyrazole ) improve thermal stability, whereas bromo/fluoro groups may lower melting points due to reduced symmetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
